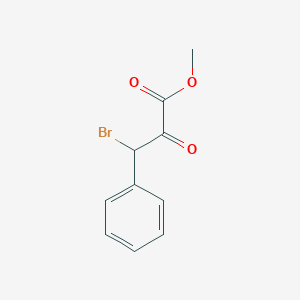
Methyl 3-bromo-2-oxo-3-phenylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-bromo-2-oxo-3-phenylpropanoate is an organic compound with the molecular formula C10H9BrO3. It is a derivative of phenylpropanoic acid and contains a bromine atom, making it a valuable intermediate in organic synthesis. This compound is often used in the preparation of various pharmaceuticals and fine chemicals due to its reactivity and functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-2-oxo-3-phenylpropanoate can be synthesized through several methods. One common approach involves the bromination of methyl 3-oxo-3-phenylpropanoate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like acetic acid or chloroform. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-bromo-2-oxo-3-phenylpropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenylpropanoates.
Reduction: Formation of methyl 3-hydroxy-2-oxo-3-phenylpropanoate.
Oxidation: Formation of 3-bromo-2-oxo-3-phenylpropanoic acid.
Aplicaciones Científicas De Investigación
Methyl 3-bromo-2-oxo-3-phenylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of fine chemicals, agrochemicals, and materials science research.
Mecanismo De Acción
The mechanism of action of methyl 3-bromo-2-oxo-3-phenylpropanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the carbonyl group participates in reduction and oxidation reactions. The compound’s reactivity is influenced by the electronic effects of the phenyl ring and the bromine atom.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-oxo-3-phenylpropanoate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
2-Oxo-3-phenylpropanoic acid: Contains a carboxylic acid group instead of a methyl ester, affecting its solubility and reactivity.
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Contains an additional amino group, making it useful in peptide synthesis.
Uniqueness
Methyl 3-bromo-2-oxo-3-phenylpropanoate is unique due to the presence of the bromine atom, which enhances its reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable in the preparation of diverse compounds.
Propiedades
Fórmula molecular |
C10H9BrO3 |
|---|---|
Peso molecular |
257.08 g/mol |
Nombre IUPAC |
methyl 3-bromo-2-oxo-3-phenylpropanoate |
InChI |
InChI=1S/C10H9BrO3/c1-14-10(13)9(12)8(11)7-5-3-2-4-6-7/h2-6,8H,1H3 |
Clave InChI |
BSOOPOPOOZVLGO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(=O)C(C1=CC=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Bromo-3-phenylbenzo[c]isoxazole](/img/structure/B13651665.png)

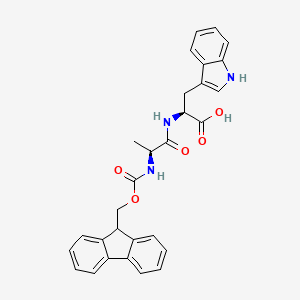
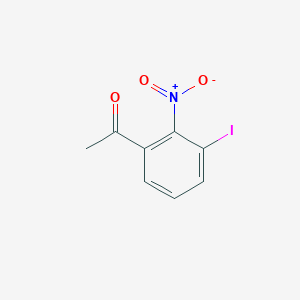
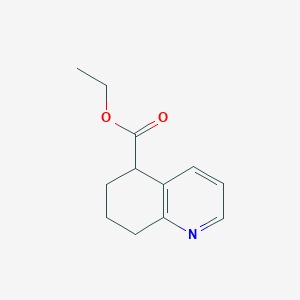
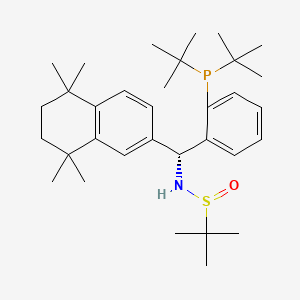
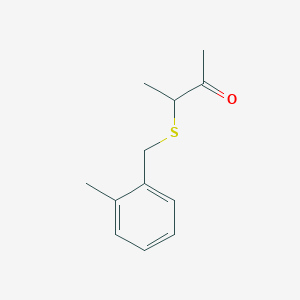
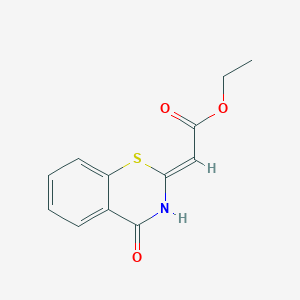
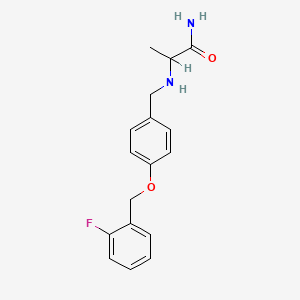
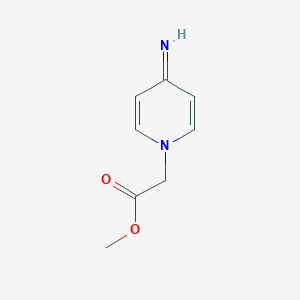
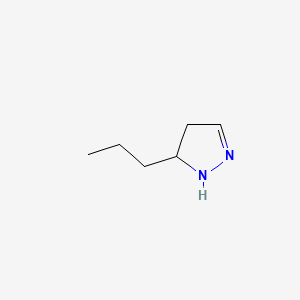
![7-(Trifluoromethyl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13651732.png)
